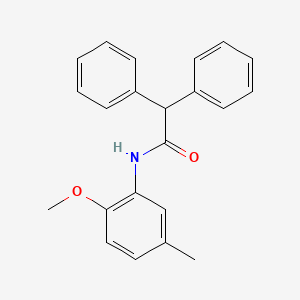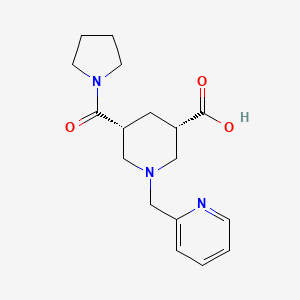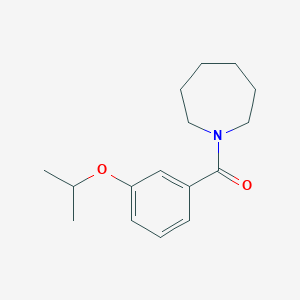![molecular formula C18H26N2O3 B5459385 4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5459385.png)
4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide, also known as JNJ-5207852, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). It has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
Scientific Research Applications
4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It has also been shown to reduce body weight and adiposity in obese mice. 4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide has also been investigated for its potential use in the treatment of cancer, as PTP1B has been implicated in the regulation of cell growth and survival.
Mechanism of Action
4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide is a selective inhibitor of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, 4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide enhances insulin signaling and improves glucose uptake and utilization in peripheral tissues, such as muscle and adipose tissue. This leads to improved glucose tolerance and insulin sensitivity. 4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It has also been shown to reduce body weight and adiposity in obese mice. 4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to improve lipid metabolism and reduce inflammation in animal models of metabolic disorders.
Advantages and Limitations for Lab Experiments
4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide is a potent and selective inhibitor of PTP1B, making it a useful tool for studying the role of PTP1B in insulin signaling and other cellular processes. However, as with any small molecule inhibitor, there are limitations to its use in lab experiments. For example, 4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide may have off-target effects or exhibit toxicity at high concentrations. It is important to carefully optimize the concentration and duration of treatment when using 4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide in lab experiments.
Future Directions
There are many potential future directions for research on 4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide. One area of interest is the development of more potent and selective inhibitors of PTP1B, which may have improved therapeutic potential. Another area of interest is the investigation of the role of PTP1B in other cellular processes, such as cancer cell signaling and immune function. Additionally, 4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide may have potential applications in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease.
Synthesis Methods
The synthesis of 4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide involves several steps, including the condensation of 3-hydroxy-3-methylbutanal with 2-bromoethylamine hydrobromide to form 4-(3-hydroxy-3-methylbutyl)amine. This intermediate is then reacted with 2-(2-oxo-1-pyrrolidinyl)acetic acid to form the final product, 4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide. The synthesis has been optimized to produce high yields and purity of the final compound.
properties
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,23)10-9-14-5-7-15(8-6-14)17(22)19-11-13-20-12-3-4-16(20)21/h5-8,23H,3-4,9-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAKZTWPQGAJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NCCN2CCCC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(3-chloro-4-ethoxyphenyl)sulfonyl]morpholine](/img/structure/B5459337.png)
![methyl 7-[3-chloro-4-(trifluoromethyl)phenyl]-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5459342.png)
![1-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5459362.png)

![3-{2-[ethyl(isopropyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5459376.png)
![1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline](/img/structure/B5459382.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(2-methylphenyl)-1,4-diazepane](/img/structure/B5459396.png)
![4-(5-{1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazol-2-yl}-2-thienyl)-2-methylbut-3-yn-2-ol](/img/structure/B5459406.png)
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5459414.png)
![[3-(2-phenylethyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol](/img/structure/B5459422.png)
![N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate](/img/structure/B5459433.png)